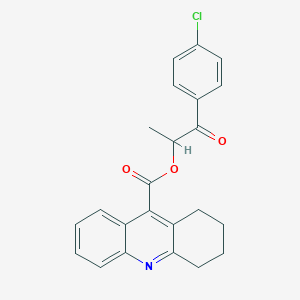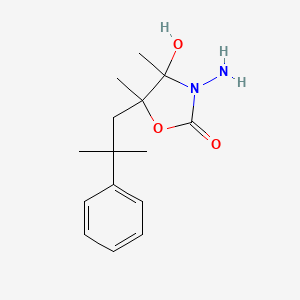
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate
Overview
Description
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including anti-cancer properties . This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a tetrahydroacridine carboxylate moiety.
Mechanism of Action
Target of Action
It is known that acridine derivatives, a class to which this compound belongs, are extensively researched as potential anti-cancer drugs .
Mode of Action
Acridine derivatives are known for their high cytotoxic activity . Some acridine compounds have shown specificity on evaluated DNA sequences , suggesting that they may interact with DNA in their mode of action.
Biochemical Pathways
Some acridine compounds have been found to act against specific cancer cell lines , indicating that they may affect pathways related to cell growth and proliferation.
Result of Action
Given the cytotoxic activity of acridine derivatives , it can be inferred that this compound may induce cell death in cancer cells.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Formation of the acridine moiety: This step involves the cyclization of appropriate precursors to form the acridine ring system.
Coupling reactions: The chlorophenyl intermediate is then coupled with the acridine moiety under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate can be compared with other acridine derivatives, such as:
Quinacrine: Known for its anti-malarial and anti-cancer properties.
Thiazacridine: Studied for its anti-cancer activities.
Azacridine: Another derivative with potential anti-cancer properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities.
Properties
IUPAC Name |
[1-(4-chlorophenyl)-1-oxopropan-2-yl] 1,2,3,4-tetrahydroacridine-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c1-14(22(26)15-10-12-16(24)13-11-15)28-23(27)21-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)21/h2,4,6,8,10-14H,3,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALICHUNZRPDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-CHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B4313967.png)

![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B4313975.png)
![2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE](/img/structure/B4313981.png)
![METHYL 2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE](/img/structure/B4313984.png)
![ETHYL 2-AMINO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE](/img/structure/B4313986.png)
![2-AMINO-7,7-DIMETHYL-1-(4-METHYLPHENYL)-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4313996.png)
![2-AMINO-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4314006.png)
![5-(4-FLUOROPHENYL)-2-PHENYL-3-(4-PYRIDYL)DIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE](/img/structure/B4314014.png)
![2-{(2-furylmethyl)[2-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol](/img/structure/B4314020.png)

![1,3a,5,5,9b-pentamethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B4314036.png)
![1-(2-bromoethyl)-5'-(4-methoxyphenyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4314042.png)
![N-(4-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-isobutyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B4314045.png)
